2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol
説明
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted at positions 2 (methyl), 6 (pyrazine ring), and 4 (hydroxyl group). Pyrimidine derivatives are critical in medicinal chemistry and agrochemical research due to their structural versatility and biological relevance. This compound’s pyrazine substituent introduces aromatic nitrogen atoms, which may enhance intermolecular interactions or binding affinity in biological systems .
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
2-methyl-4-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c1-6-12-7(4-9(14)13-6)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13,14) |
InChIキー |
FCJSEDGZPFAZGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1)C2=NC=CN=C2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Oxidation Reactions
The hydroxyl group at position 4 undergoes oxidation under controlled conditions. For example:
-
Oxidation to carbonyl : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media converts the hydroxyl group to a ketone, forming 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-one (Fig. 1A). This reaction requires heating at 80–100°C for 4–6 hours.
-
Selective oxidation of pyrazine : Under harsher conditions (e.g., hydrogen peroxide in acetic acid), the pyrazine ring undergoes oxidation, yielding pyrazine N-oxide derivatives .
Key Reagents :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6h | Pyrimidin-4-one | 65–70 |
| H₂O₂/AcOH | RT, 12h | Pyrazine N-oxide | 45–50 |
Reduction Reactions
The compound’s nitrogen-rich structure facilitates reduction at multiple sites:
-
Hydroxyl group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methylene group, producing 2,4-dimethyl-6-(pyrazin-2-yl)pyrimidine.
-
Pyrazine ring hydrogenation : Prolonged exposure to H₂/Pd-C at elevated pressure (3 atm) reduces the pyrazine to a piperazine derivative .
Experimental Data :
-
Reduction of hydroxyl group: 85% conversion at 50°C, 4h.
Substitution Reactions
The hydroxyl group at position 4 is highly reactive toward nucleophilic substitution:
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 4-chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine. This intermediate is critical for further functionalization (e.g., Suzuki couplings) .
-
Alkylation/Acylation : Treatment with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃) yields ether or ester derivatives .
Optimized Conditions for Chlorination :
| Parameter | Value |
|---|---|
| POCl₃ (equiv) | 5.0 |
| Temperature | 110°C |
| Time | 8h |
| Solvent | Toluene |
| Yield | 78% |
Coupling Reactions
The pyrazine moiety participates in cross-coupling reactions:
-
Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl amines introduces aromatic groups at the pyrazine ring’s C3 position .
-
Suzuki–Miyaura coupling : Using the 4-chloro intermediate, aryl boronic acids couple at position 4 of the pyrimidine ring .
Example Reaction :
4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine + Phenylboronic Acid → 4-Phenyl-2-methyl-6-(pyrazin-2-yl)pyrimidine
Hydrolysis and Condensation
-
Acid/Base Hydrolysis : The pyrimidine ring remains stable under acidic (HCl, 100°C) or basic (NaOH, 80°C) hydrolysis, but the pyrazine ring may degrade under prolonged exposure.
-
Condensation with aldehydes : In ethanol with piperidine as a catalyst, the hydroxyl group condenses with aldehydes to form Schiff base derivatives .
Characterization Data
Post-reaction analysis employs advanced spectroscopic techniques:
| Reaction Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-one | 8.92 (s, 1H, pyrazine), 2.65 (s, 3H, CH₃) | 172.1 (C=O), 158.3 (pyrazine) |
| 4-Chloro derivative | 8.85 (s, 1H), 2.60 (s, 3H) | 160.5 (C-Cl), 155.2 (pyrazine) |
Comparative Reaction Yields
| Reaction Type | Optimal Yield (%) | Competing Pathway Yield (%) |
|---|---|---|
| Oxidation (C4-OH → C=O) | 70 | 15 (over-oxidation) |
| Chlorination | 78 | 10 (di-chlorination) |
| Suzuki Coupling | 62 | 22 (homocoupling) |
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its pharmacological properties, 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is explored as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
Substituent Variability at Position 6
The substituent at position 6 of the pyrimidine ring significantly influences physicochemical and biological properties. Key analogs include:
*Calculated based on C₉H₈N₄O.
†Includes dihydrochloride salt.
Key Observations:
- Pyrazine vs. Thiophene: The pyrazine group (aromatic N-heterocycle) may improve solubility in polar solvents compared to thiophene (S-heterocycle), which is more lipophilic .
- Piperidine Substitution: The piperidin-4-yl group introduces a basic amine, enhancing water solubility when protonated, as seen in its dihydrochloride salt form .
Substituent Effects at Position 2
Position 2 substitutions (methyl in this case) modulate steric and electronic properties:
The methyl group in the target compound provides stability against metabolic oxidation but may reduce hydrogen-bonding capacity compared to amino or hydroxyl groups .
生物活性
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrazine ring, which contributes to its biological activity. The structural formula is as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrimidine and pyrazine classes. For instance, derivatives similar to 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol | MCF7 | 3.79 | CDK inhibition |
| Related Compound A | HepG2 | 0.71 | Apoptosis induction |
| Related Compound B | HCT116 | 1.1 | Cell cycle arrest |
These findings suggest that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol exhibits anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol | 0.04 |
| Celecoxib (Standard) | 0.04 |
This indicates that the compound possesses comparable efficacy to established anti-inflammatory drugs .
Structure-Activity Relationships (SAR)
The biological activity of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can be attributed to specific structural features:
- Pyrimidine Core : Essential for interaction with biological targets, particularly in nucleic acid synthesis.
- Pyrazine Substitution : Enhances binding affinity and selectivity towards target proteins involved in cancer progression and inflammation.
- Methyl Group : Contributes to lipophilicity, affecting bioavailability and cellular uptake.
Studies indicate that modifications to these structural elements can significantly impact the compound's potency and selectivity .
Case Studies
Several case studies have documented the effectiveness of similar compounds in preclinical models:
-
Study on MCF7 Cells : A derivative showed an IC50 value of 3.79 µM, demonstrating significant growth inhibition through CDK inhibition.
"The compound induced apoptosis by affecting cell cycle dynamics, particularly at the G1 phase" .
-
Anti-inflammatory Testing : In vivo models indicated that related compounds significantly reduced inflammation markers in carrageenan-induced edema models.
"The results suggest a strong anti-inflammatory potential comparable to traditional NSAIDs" .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a nucleophilic substitution or Suzuki-Miyaura coupling to introduce the pyrazine moiety. For example, use palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions with a pyrazinyl boronic acid derivative. Optimize temperature (80–120°C) and solvent (e.g., THF or DMF) to enhance yield. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Key Reagents Table :
| Step | Reagent/Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄, Pyrazinyl boronic acid | THF | 100°C | 40–65% |
| Cyclization | NH₄OAc, AcOH | Ethanol | Reflux | 50–70% |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation of 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-ol?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆ to observe hydroxyl (-OH) protons (δ 10–12 ppm) and pyrimidine/pyrazine aromatic signals (δ 8–9 ppm). Compare with computed chemical shifts (DFT calculations).
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=N (1600–1650 cm⁻¹) stretches.
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
Q. What strategies ensure the stability of 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-ol during storage and handling?
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants to mitigate hygroscopicity. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the solid-state structure and intermolecular interactions of 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-ol?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL:
- Assign anisotropic displacement parameters for non-H atoms.
- Model hydrogen bonds (e.g., O–H···N) using SHELX hydrogen-bonding constraints.
- Validate with R-factor (<5%) and residual electron density maps .
Q. What computational approaches (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-ol?
- DFT : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Compare with experimental UV-Vis spectra (λ_max in methanol).
- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with MD simulations (NAMD, 100 ns) to assess stability .
Q. How should researchers address contradictions between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?
- Re-examine solvent effects (e.g., implicit vs. explicit solvent models in DFT). For NMR, ensure proper referencing and consider dynamic effects (e.g., tautomerism). Use statistical tools (RMSE analysis) to quantify deviations. Cross-validate with alternative techniques (e.g., SCXRD for bond lengths) .
Q. What advanced chromatographic methods (HPLC-MS, UPLC) are suitable for quantifying trace impurities in 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-ol?
- HPLC-MS : Use a C18 column (2.6 μm particles) with 0.1% formic acid in water/acetonitrile. Set ESI+ mode for ionization. Calibrate with certified reference standards.
- Impurity Profiling Table :
| Impurity | Retention Time (min) | m/z [M+H]⁺ | Source |
|---|---|---|---|
| Dehydroxy analog | 8.2 | 229.092 | Incomplete cyclization |
| Methyl-oxidized | 10.5 | 245.104 | Oxidation during storage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
